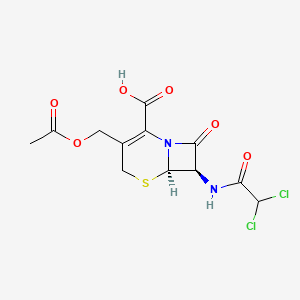

N-(3,5-dimethylphenyl)-2-hydroxybenzamide

Descripción general

Descripción

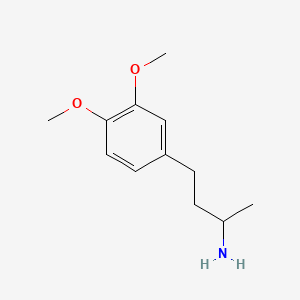

“N-(3,5-dimethylphenyl)-2-hydroxybenzamide” is a compound that contains a benzamide group (a benzene ring attached to a carboxamide group) and a phenyl group (a benzene ring) with two methyl groups at the 3 and 5 positions. The “2-hydroxy” indicates the presence of a hydroxyl group at the 2 position of the benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylamine (3,5-dimethylphenylamine) with 2-hydroxybenzoyl chloride to form the amide bond .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the phenyl group with two methyl substituents, and the hydroxyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the hydroxyl group could be esterified, or the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the presence of the polar amide and hydroxyl groups .Mecanismo De Acción

Target of Action

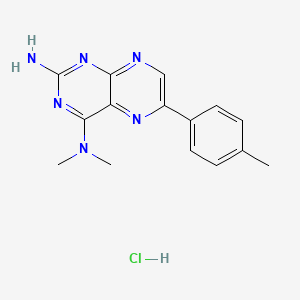

N-(3,5-dimethylphenyl)-2-hydroxybenzamide, also known as Aticaprant, primarily targets the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds to endogenous opioid peptides like dynorphin . The activation of KOR can lead to analgesic, sedative, and dysphoric effects .

Mode of Action

Aticaprant acts as a selective antagonist of the KOR . This means it binds to the KOR and blocks its activation by dynorphin, preventing the typical effects associated with KOR activation . This antagonistic action is believed to have potential therapeutic benefits in the treatment of conditions like major depressive disorder .

Biochemical Pathways

It is known that kor is involved in modulating the release of neurotransmitters like dopamine and serotonin . By blocking KOR, Aticaprant could potentially influence these neurotransmitter systems and their associated physiological functions.

Pharmacokinetics

Aticaprant is taken orally and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours, suggesting that it remains in the body for a significant period after administration . This allows Aticaprant to exert its effects over a prolonged period.

Result of Action

The molecular and cellular effects of Aticaprant’s action primarily involve the blockade of KOR activation. This can lead to changes in neurotransmitter release and neuronal activity, potentially alleviating symptoms of conditions like depression . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMHPB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects that make it useful for studying various biological processes. However, there are also some limitations to the use of DMHPB in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Direcciones Futuras

There are several future directions for research on DMHPB. One area of research is the development of new DMHPB analogs that exhibit improved solubility and potency. Another area of research is the investigation of the mechanism of action of DMHPB, which could lead to the development of new drugs that target similar pathways. Finally, DMHPB could be further studied for its potential applications in the field of biotechnology, such as in the development of new biomaterials with antioxidant properties.

Aplicaciones Científicas De Investigación

DMHPB has been extensively studied for its potential applications in various fields of research. One of the primary applications of DMHPB is in the field of medicine, where it has been shown to exhibit anti-inflammatory and analgesic properties. DMHPB has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, DMHPB has been studied for its potential use in the field of biotechnology, where it has been shown to exhibit antioxidant properties and may be useful in the development of new biomaterials.

Safety and Hazards

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGACVMWGAWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

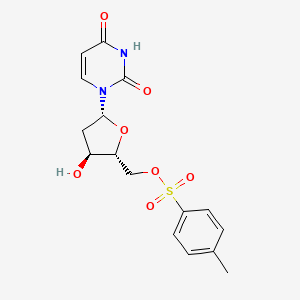

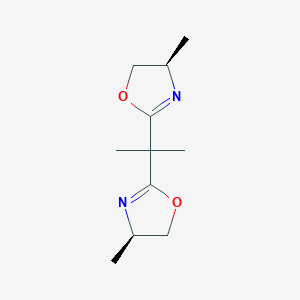

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)

![2-(5-Chlorobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B3326673.png)

![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)

![7-Azabicyclo[4.2.0]octane](/img/structure/B3326711.png)

![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)